6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Description
Properties
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKLFRYFIAQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylhydrazine with 4-(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-(2-Furyl)-3-oxo-4-(trifluoromethyl)pyridazine.
Reduction: Formation of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)piperazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through the reaction of trifluoromethylated pyridazine derivatives with furyl-containing compounds, often utilizing methods such as:
- Condensation Reactions: Combining pyridazine derivatives with furyl aldehydes or ketones.
- Cyclization Processes: Employing cyclization techniques to form the pyridazine ring structure.
These synthetic pathways are crucial for obtaining the compound in sufficient purity and yield for further biological testing.
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology. Some notable applications include:
Antimicrobial Activity
Pyridine and pyridazine derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the pyridine nucleus often enhance antimicrobial efficacy against a range of pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .
Antiviral Properties
Given the recent focus on antiviral agents due to global health crises like COVID-19, compounds with pyridine structures are being explored for their potential antiviral activities. The presence of additional functional groups in these compounds may enhance their interaction with viral proteins, leading to improved therapeutic outcomes .
Antitumor Activity
Certain studies suggest that pyridazine derivatives can exhibit antitumor properties. The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their effectiveness against cancer cells .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and antiviral applications. Its unique structural characteristics allow it to interact with various biological targets:
- Neurotransmitter Modulation: Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which is a critical aspect of many chronic diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyridazine derivatives, including this compound:
- Study on Antimicrobial Activity: A study highlighted the synthesis of various pyridine derivatives and their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than standard antibiotics .
- Antiviral Research: Research focused on the antiviral properties of similar compounds indicated that modifications in the structure could lead to enhanced activity against viral infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
6-(2-Thienyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
- Molecular Formula : C₉H₅F₃N₂OS
- Molecular Weight : 246.21 g/mol
- Melting Point : 183°C
- Key Difference : The 2-thienyl group (sulfur-containing heterocycle) replaces the 2-furyl group. Thienyl’s higher electronegativity and larger atomic radius compared to furyl may enhance intermolecular interactions (e.g., dipole-dipole) and alter solubility .
6-(Benzo-[b]-furan-2-yl)-3-hydroxy-4-(trifluoromethyl)pyridazine
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine
- Molecular Formula : C₁₀H₆F₃N₃O
- Molecular Weight : 241.17 g/mol
- Melting Point : 198–200°C
- The higher melting point suggests stronger crystal packing .
6-[4-Fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone
- Molecular Formula : C₁₂H₇F₄N₂O
- Molecular Weight : 271.19 g/mol
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine | C₉H₅F₃N₂O₂ | 230.15 | 180 | 2-Furyl |
| 6-(2-Thienyl)-3-hydroxy-4-(trifluoromethyl)pyridazine | C₉H₅F₃N₂OS | 246.21 | 183 | 2-Thienyl |
| 6-(Benzo-[b]-furan-2-yl)-3-hydroxy-4-(trifluoromethyl)pyridazine | C₁₃H₇F₃N₂O₂ | 280.20 | 225 | Benzo-furan |
| 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine | C₁₀H₆F₃N₃O | 241.17 | 198–200 | 2-Pyridinyl |
| 6-[4-Fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone | C₁₂H₇F₄N₂O | 271.19 | N/A | Fluorophenyl |
Trends :
- Melting Points : Increase with molecular weight and aromaticity (e.g., benzo-furan derivative: 225°C vs. furyl: 180°C) .
- Hydrogen Bonding: The 3-hydroxy group is conserved across compounds, enabling consistent hydrogen-bond donor capacity .
- Electron Effects : The trifluoromethyl group stabilizes the pyridazine ring via electron withdrawal, common to all analogs .
Biological Activity
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the compound's biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a trifluoromethyl group and a hydroxyl group, alongside a furyl moiety. The trifluoromethyl group is notable for enhancing metabolic stability and bioactivity. Synthesis methods often involve multi-step reactions that allow for the introduction of these functional groups effectively.
Antitumor Properties
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells.
- Case Study : A derivative with a trifluoromethyl group demonstrated an IC50 value of 1.7–2.97 μM across different cancer cell lines, including HeLa and PC-3 cells . This suggests a robust antitumor potential that warrants further investigation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyridine and pyridazine derivatives have been linked to antimicrobial properties against bacteria and fungi.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6a | C. krusei | 265 µM |
| 14 | T. mentagrophytes | 76 µM |
| 14 | C. neoformans | 607 µM |
This table illustrates the varying efficacy of related compounds against specific pathogens, highlighting the potential for further development in antimicrobial therapies .
The biological activity of this compound may be attributed to its ability to interact with key cellular targets involved in proliferation and survival pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the pyridazine structure can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance cytotoxicity while maintaining selectivity against cancerous cells over normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
